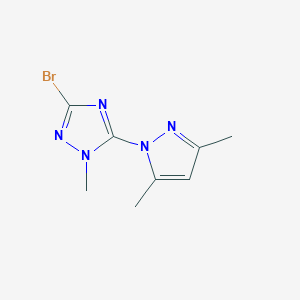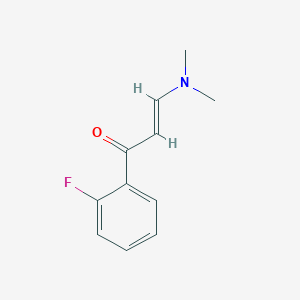
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to (E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one involves the reaction of appropriate acetophenone derivatives with N,N-dimethyl benzaldehyde in the presence of a base such as sodium hydroxide. For instance, a related compound with a bromophenyl group was synthesized using 4-bromoacetophenone under similar conditions . Another synthesis approach for related chromone structures involves reacting (E)-1-(2-hydroxyphenyl)-3-(N,N-dimethylamino)prop-2-en-1-one with various bromides in DMF to yield chromones and homoisoflavones .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-visible spectrometry. The structural and spectroscopic data are often calculated using density functional theory (DFT) methods, which provide insights into vibrational frequencies, molecular electrostatic potential (MEP), and nonlinear optical features . X-ray diffraction analysis has confirmed the E configuration of related compounds both in crystal and in solution, with significant dihedral angles observed between phenyl rings, indicating the planarity or non-planarity of the molecules .
Chemical Reactions Analysis
The reactivity of these compounds with various reagents can lead to a variety of products. For example, the reaction with phosphorus reagents can yield novel phosphonochromones, phosphonopyrones, and oxathiaphosphinines . The 1,3-dipolar cycloaddition reactions with nitrilimines have been studied using DFT, revealing an asynchronous concerted mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the dimethylamino group and the substituents on the phenyl rings can affect the molecule's polarity, electronic properties, and intermolecular interactions. For example, weak intermolecular C—H⋯π interactions have been observed in the crystal structure of a related compound . The electronic properties, such as absorption wavelengths, are calculated by time-dependent DFT (TD-DFT) and compared with experimental data .
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
- Ligands in Copper-Catalyzed Arylation : DPF derivatives have been used as efficient ligands in copper-catalyzed N-arylation of azoles and amides, facilitating these reactions under mild conditions (Cheng, Sun, Wan, & Sun, 2009).
- Synthesis of Chromones and Bischromones : DPF reacts with various bromides to produce chromones, homoisoflavones, and bischromones, crucial in organic synthesis (Panja, Maiti, & Bandyopadhyay, 2010).
Optical and Electronic Properties
- Broadband Nonlinear Optical Material : Asymmetric pyrene derivatives of DPF have shown potential as broadband nonlinear optical materials, important in photonic applications (Wu et al., 2017).
- Photophysical Characteristics : The study of DPF in different media has shown significant changes in its emission spectra and fluorescence quantum yield, making it a candidate for organic photoemitting diodes (Pannipara et al., 2015).
Bioactivity and Medical Applications
- Intermediate in Anticancer Drugs : DPF derivatives serve as intermediates in synthesizing biologically active compounds, including those used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
- Ru(II) Complexes in Chemotherapy : Complexes involving DPF derivatives have been explored for their anti-cancer activity against breast cancer cell lines, indicating their potential as chemotherapeutics (Singh et al., 2016).
Miscellaneous Applications
- In Chalcone Derivative Synthesis : DPF is involved in synthesizing chalcone derivatives, which have applications in various fields, including optical device applications (Rahulan et al., 2014).
- Hydrogen Bond Proton Acceptors : Its ability to form strong intra- and intermolecular hydrogen bonds due to its electron-donating groups makes it a subject of study in structural chemistry (Pleier, Herdtweck, Mason, & Thiel, 2003).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(2-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-13(2)8-7-11(14)9-5-3-4-6-10(9)12/h3-8H,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIYFDMXXQURKM-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




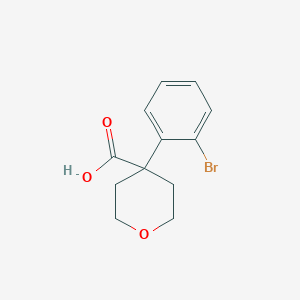
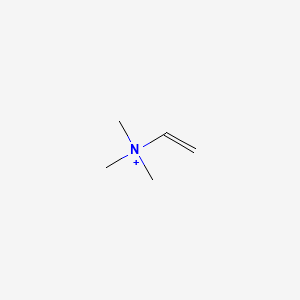
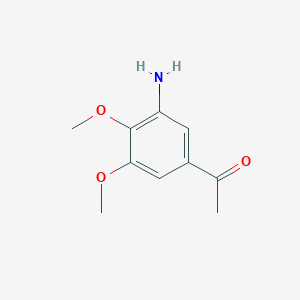
![6-bromo-1-cyclopentyl-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1H-indazole-4-carboxamide](/img/structure/B3034046.png)
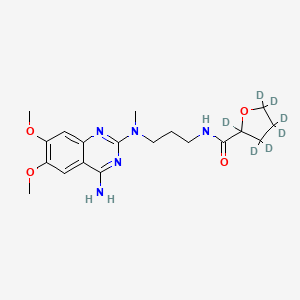
![3-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B3034048.png)
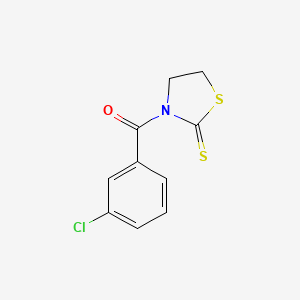
![(16,18-Dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl) benzoate](/img/structure/B3034050.png)
![4-(dimethylamino)-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)butanamide;hydrochloride](/img/structure/B3034051.png)


![1,3-Propanediamine, N'-[2-(dimethylamino)ethyl]-N,N-dimethyl-](/img/structure/B3034055.png)
